HCy-AAN-Bio
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Overview
Description
HCy-AAN-Bio is a tumor-targeted hemicyanine probe used for fluorescent and photoacoustic imaging of legumain activity in vivo. Legumain can specifically cleave this compound, generating a fluorescent/photoacoustic signal. This compound is a powerful tool for early diagnosis of associated cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HCy-AAN-Bio involves the preparation of hemicyanine dyes and the methodology for creating functional activity-based fluorescent probes. The specific synthetic routes and reaction conditions are detailed in various scientific publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques used in the production of hemicyanine-based probes .
Chemical Reactions Analysis
Types of Reactions
HCy-AAN-Bio undergoes specific cleavage by legumain, resulting in the generation of fluorescent/photoacoustic signals .
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include legumain, which specifically cleaves the compound to produce the desired signals .
Major Products Formed
The major products formed from the reactions involving this compound are fluorescent and photoacoustic signals, which are used for imaging purposes .
Scientific Research Applications
HCy-AAN-Bio has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying legumain activity.
Biology: Employed in the imaging of legumain activity in vivo.
Medicine: Utilized for early diagnosis of cancers associated with legumain activity.
Mechanism of Action
HCy-AAN-Bio exerts its effects through the specific cleavage by legumain. This cleavage generates fluorescent/photoacoustic signals, which can be used for imaging purposes. The molecular targets involved are legumain and the pathways associated with its activity .
Comparison with Similar Compounds
Similar Compounds
HCy-AAN: A control probe that does not have tumor-targeting ability.
NIR-HS: A novel near-infrared hemicyanine fluorescent probe for imaging hydrogen sulfide upregulation.
Uniqueness
HCy-AAN-Bio is unique due to its tumor-targeting ability and higher sensitivity in imaging legumain activity compared to similar compounds like HCy-AAN .
Properties
Molecular Formula |
C48H57F3N8O9S |
---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]-[(5E)-5-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C46H56N8O7S.C2HF3O2/c1-25(48-39(56)16-9-8-15-36-40-33(24-62-36)52-45(60)53-40)42(57)49-26(2)43(58)51-32(23-38(47)55)44(59)50-30-19-17-28-21-29-12-10-11-27(41(29)61-35(28)22-30)18-20-37-46(3,4)31-13-6-7-14-34(31)54(37)5;3-2(4,5)1(6)7/h6-7,13-14,17-22,25-26,32-33,36,40H,8-12,15-16,23-24H2,1-5H3,(H2,47,55)(H,48,56)(H,49,57)(H,51,58)(H2,52,53,60);(H,6,7)/b27-18+,37-20+,50-30?;/t25-,26-,32-,33-,36-,40-;/m0./s1 |
InChI Key |
HMIAHFZVUJULNW-SFVHFNRMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)OC2=C1)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)OC2=C1)NC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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